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Compound of Interest

Compound Name:
5'-DMTr-dA(Bz)-Methyl

phosphonamidite

Cat. No.: B12390158 Get Quote

CAS Number: 114079-05-9

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl
phosphonamidite, a critical building block in the chemical synthesis of modified

oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of

drug development, molecular biology, and biotechnology. This guide details the chemical

properties, synthesis, and core applications of this reagent, with a focus on its use in solid-

phase oligonucleotide synthesis and the subsequent deprotection protocols.

Chemical and Physical Properties
5'-DMTr-dA(Bz)-Methyl phosphonamidite is a protected deoxyadenosine nucleoside

phosphoramidite. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the

exocyclic amine of the adenine base is protected by a benzoyl (Bz) group, and the 3'-hydroxyl

group is phosphitylated with a methyl phosphonamidite moiety. These protecting groups are

essential for the controlled, stepwise synthesis of oligonucleotides.
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Property Value Reference

CAS Number 114079-05-9 [1]

Molecular Formula C45H51N6O6P [1]

Molecular Weight 802.9 g/mol [1]

Appearance Solid [1]

Storage -20°C [2][3]

Synthesis of 5'-DMTr-dA(Bz)-Methyl
Phosphonamidite
While a specific, detailed protocol for the synthesis of 5'-DMTr-dA(Bz)-Methyl
phosphonamidite is not readily available in public literature, the general synthesis follows a

well-established route for nucleoside phosphoramidites. The key steps involve:

Protection of the 5'-Hydroxyl Group: The synthesis typically begins with the selective

protection of the 5'-hydroxyl group of 2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride

(DMT-Cl) in the presence of a base like pyridine.

Protection of the Exocyclic Amine: The N6-amino group of the adenine base is then

protected, commonly with benzoyl chloride, to prevent side reactions during oligonucleotide

synthesis.

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-

hydroxyl group. This is achieved by reacting the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the

presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The resulting 5'-DMTr-dA(Bz)-Methyl phosphonamidite is then purified, typically by silica gel

chromatography, and stored under anhydrous conditions at low temperature to maintain its

stability.
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Core Application: Solid-Phase Oligonucleotide
Synthesis
The primary application of 5'-DMTr-dA(Bz)-Methyl phosphonamidite is as a monomeric

building block in the solid-phase synthesis of oligonucleotides containing methylphosphonate

linkages.[2][4][5] Methylphosphonate oligonucleotides are of significant interest in drug

development as antisense therapeutics due to their nuclease resistance and ability to enter

cells.[6]

The synthesis is carried out on an automated DNA synthesizer and follows a four-step cycle for

each nucleotide addition:

Detritylation (Deblocking): The 5'-DMTr protecting group of the nucleoside attached to the

solid support is removed with a mild acid, typically trichloroacetic acid (TCA) in

dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

Coupling: The 5'-DMTr-dA(Bz)-Methyl phosphonamidite is activated by a weak acid, such

as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl

group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage. A

coupling time of 5 minutes is recommended for syntheses at the 1 µmole scale or below.[6]

Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a

mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion

mutants in the final oligonucleotide product.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable methylphosphonate

linkage using a mild oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.
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Figure 1: Workflow of Solid-Phase Oligonucleotide Synthesis.

Experimental Protocol: Cleavage and Deprotection
of Methylphosphonate Oligonucleotides
Oligonucleotides synthesized with methyl phosphonamidites require specific deprotection

conditions due to the base-lability of the methylphosphonate linkage.[6] A one-pot procedure is

preferred as it minimizes cleavage of the methylphosphonate backbone.[6]

One-Pot Cleavage and Deprotection Protocol:[6][7]

Column Preparation: After synthesis, air-dry the solid support within the synthesis column.

Transfer: Open the column and transfer the support to a deprotection vial.

Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide

(45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.

Deprotection: Add 0.5 mL of ethylenediamine to the vial and reseal it. Let the reaction

proceed at room temperature for 6 hours.

Elution: Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water

(1:1 v/v).

Dilution and Neutralization: Combine the supernatant and washes, and dilute to 15 mL with

water. Adjust the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).
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Desalting: The crude deprotected oligonucleotide can then be desalted using standard

procedures such as a Poly-Pak™ or RP cartridge.

Comparison of Deprotection Methods:

Method Conditions Yield Remarks Reference

One-Pot

Procedure

0.5 mL

Acetonitrile/Etha

nol/NH4OH

(45:45:10) for 30

min, then 0.5 mL

Ethylenediamine

for 6h at RT

Up to 250%

higher than two-

step method

Minimizes

backbone

cleavage and

side reactions for

N6-bz-dA.

[8]

Two-Step

Method

Separate

cleavage and

deprotection

steps

Lower

Prone to more

backbone

degradation.

[8]

Drug Development and Cellular Interactions
Oligonucleotides containing methylphosphonate linkages are investigated as therapeutic

agents because their neutral backbone enhances cellular uptake compared to charged

phosphodiester oligonucleotides. The mechanism of cellular uptake for methylphosphonate

oligonucleotides is believed to be through fluid-phase or adsorptive endocytosis, which is

distinct from the receptor-mediated endocytosis observed for phosphodiester oligonucleotides.

This property, combined with their resistance to nuclease degradation, makes them promising

candidates for antisense therapies.
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Figure 2: Cellular Uptake of Methylphosphonate Oligonucleotides.

Conclusion
5'-DMTr-dA(Bz)-Methyl phosphonamidite is a cornerstone reagent for the synthesis of

nuclease-resistant methylphosphonate oligonucleotides. Its proper use in solid-phase

synthesis, coupled with optimized deprotection protocols, is crucial for obtaining high-quality

modified nucleic acids for research and therapeutic applications. This guide provides the
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essential technical information for scientists and researchers to effectively utilize this important

compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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